molecular formula C16H12N4O4S B2675536 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide CAS No. 872704-45-5

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B2675536
CAS No.: 872704-45-5
M. Wt: 356.36
InChI Key: PREWXUOZYGQTIK-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a remarkable chemical compound with a unique structure that has garnered interest in scientific research.

Preparation Methods

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The preparation process can be summarized as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan-2-yl and pyridazin-3-yl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with the addition of catalysts such as PCl5 to facilitate the cyclization process.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like amines or halides using reagents like sodium azide or halogenating agents.

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes, particularly those related to inflammation and oxidative stress.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets and pathways associated with inflammation and oxidative stress. The compound is believed to modulate the activity of enzymes and signaling molecules involved in these processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide can be compared with other similar compounds, such as:

    Pyridazinone Derivatives: These compounds share a similar pyridazinone core structure and exhibit a range of pharmacological activities, including antihypertensive, cardiotonic, and anti-inflammatory effects.

    Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Nitrophenyl Derivatives: These compounds are often used in the development of pharmaceuticals due to their ability to modulate various biological targets.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-15(17-11-3-1-4-12(9-11)20(22)23)10-25-16-7-6-13(18-19-16)14-5-2-8-24-14/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREWXUOZYGQTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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